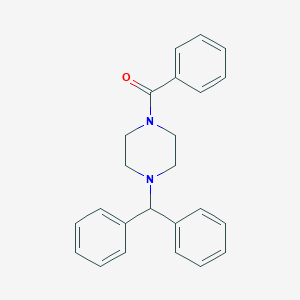

1-Benzhydryl-4-benzoylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24N2O |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C24H24N2O/c27-24(22-14-8-3-9-15-22)26-18-16-25(17-19-26)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2 |

InChI Key |

JBSAQPDRSCQASD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzhydryl 4 Benzoylpiperazine and Analogues

Strategies for the Construction of the Piperazine (B1678402) Core

The synthesis of the fundamental 1-benzhydrylpiperazine (B193184) intermediate is a critical first step. This is most commonly achieved through nucleophilic substitution, a cornerstone reaction in organic synthesis.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is the primary method for attaching the benzhydryl group to the piperazine ring. ontosight.aimdpi.com In this reaction, the piperazine molecule, with its two nitrogen atoms, acts as a nucleophile. One of the nitrogen atoms attacks the electrophilic carbon atom of a benzhydryl halide, typically benzhydryl chloride. tandfonline.comijpsr.comajrconline.org This reaction forms a new carbon-nitrogen bond, resulting in the desired 1-benzhydrylpiperazine.

The general scheme involves dissolving piperazine in a suitable solvent and then introducing the benzhydryl halide. tandfonline.com For instance, a common procedure involves reacting Boc-piperazine with a compound like 1-chloro-4-(chloro(phenyl)methyl)benzene to yield the benzhydrylpiperazine structure. nih.gov This N-alkylation method is a widely applied strategy for creating N-alkyl analogs of piperazine. mdpi.com

Role of Anhydrous Potassium Carbonate in Intermediate Synthesis

In the synthesis of the 1-benzhydrylpiperazine intermediate, anhydrous potassium carbonate (K₂CO₃) plays a crucial role as a base. tandfonline.comijpsr.comajrconline.orgpsu.edu During the nucleophilic substitution reaction between piperazine and benzhydryl chloride, hydrochloric acid (HCl) is formed as a byproduct. The presence of an acid can protonate the nitrogen atom of the piperazine, deactivating it as a nucleophile and hindering the reaction's progress.

Anhydrous potassium carbonate is added to the reaction mixture to neutralize the in-situ generated acid. tandfonline.comijpsr.com It acts as a proton scavenger, ensuring that the piperazine remains in its free base form and can effectively participate in the nucleophilic attack. google.com The use of an anhydrous form is critical to prevent the introduction of water, which could lead to undesirable side reactions. The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). tandfonline.comajrconline.orgpsu.edu

Acylation Procedures for Benzoyl Moiety Introduction

Once the 1-benzhydrylpiperazine intermediate is secured, the next step is the introduction of the benzoyl group. This is achieved through an acylation reaction, specifically by reacting the intermediate with a benzoyl derivative.

General Procedure for 1-(Substitutedbenzoyl)-4-benzhydrylpiperazine Synthesis

The synthesis of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives is generally accomplished through the nucleophilic acyl substitution of 1-benzhydrylpiperazine with various benzoyl chlorides. mdpi.comnih.govbilkent.edu.tr The remaining secondary amine on the 1-benzhydrylpiperazine intermediate acts as a nucleophile, attacking the carbonyl carbon of the benzoyl chloride.

A typical procedure involves dissolving 1-benzhydrylpiperazine in a dry solvent, such as dichloromethane (B109758). bilkent.edu.tr The reaction flask is often cooled in an ice bath before the addition of a base and the appropriate benzoyl chloride derivative. bilkent.edu.tr This method allows for the synthesis of a wide array of derivatives by simply varying the substituents on the benzoyl chloride. mdpi.com

Utilization of Acyl Chlorides and Triethylamine (B128534) in Reaction Optimization

The efficiency of the acylation reaction is optimized by the careful selection of reagents. Acyl chlorides, such as benzoyl chloride, are highly reactive acylating agents, making them ideal for this transformation. ajrconline.org The chlorine atom is a good leaving group, facilitating the nucleophilic attack by the piperazine nitrogen.

Triethylamine (Et₃N) is a commonly used organic base in this reaction. ijpsr.comajrconline.org Its primary function is to act as an acid scavenger, neutralizing the hydrochloric acid that is produced during the reaction between the amine and the acyl chloride. bilkent.edu.trrsc.org By removing the acidic byproduct, triethylamine prevents the formation of the unreactive piperazinium salt and drives the reaction to completion. researchgate.netreddit.com The reaction is typically performed in an inert solvent like dichloromethane at reduced temperatures to control the reaction rate. ijpsr.combilkent.edu.tr

Synthesis of Related Benzhydrylpiperazine Derivatives for Comparative Studies

To explore structure-activity relationships, various related benzhydrylpiperazine derivatives are often synthesized for comparative analysis. These derivatives typically involve modifications at two key positions: the benzhydryl moiety and the acyl group attached to the second piperazine nitrogen.

Researchers have synthesized analogues where the benzhydryl group is substituted, for example, with chlorine or fluorine atoms. This includes compounds like 1-[(4-Chlorophenyl)(phenyl)methyl]piperazine and 1-(bis(4-fluorophenyl)methyl)piperazine. tandfonline.commdpi.comnih.govacs.org

Furthermore, a wide range of functional groups can be introduced in place of the benzoyl group. This has led to the creation of extensive libraries of compounds for biological screening. Examples include derivatives with different substituted benzoyl groups and those where the benzoyl moiety is replaced entirely with a sulfonyl group, leading to 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives. nih.govbilkent.edu.tr Other studies have focused on varying the linker between the piperazine ring and a terminal functional group, such as by alkylating 1-benzhydryl piperazine with different bromo-methyl esters to create a series of compounds with varying aliphatic chain lengths. uea.ac.uknih.govnih.gov

Table 1: Examples of Synthesized Benzhydrylpiperazine Derivatives

| Base Moiety | Attached Group | Resulting Derivative Type | Reference |

|---|---|---|---|

| 1-Benzhydrylpiperazine | Substituted Benzoyl Chlorides | 1-(Substitutedbenzoyl)-4-benzhydrylpiperazine | nih.gov, bilkent.edu.tr |

| 1-Benzhydrylpiperazine | Substituted Phenylsulfonyl Chlorides | 1-[(Substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine | nih.gov, bilkent.edu.tr |

| 1-(4-Chlorobenzhydryl)piperazine | Substituted Benzoyl Chlorides | 1-(Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | mdpi.com |

| 1-Benzhydrylpiperazine | Bromo-alkyl Methyl Esters | 1-Benzhydrylpiperazine with varying aliphatic linkers | nih.gov |

| Piperazine | 4,4'-Difluorobenzhydryl Chloride | 1-(bis(4-fluorophenyl)methyl)piperazine | nih.gov, acs.org |

Table 2: Reagents in the Synthesis of 1-Benzhydryl-4-benzoylpiperazine

| Reaction Step | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Purpose of Key Reagent | Reference |

|---|---|---|---|---|---|---|

| Intermediate Synthesis | Piperazine | Benzhydryl Chloride | Anhydrous Potassium Carbonate | DMF | Acid Scavenger | tandfonline.com, ijpsr.com |

| Final Product Synthesis | 1-Benzhydrylpiperazine | Benzoyl Chloride | Triethylamine | Dichloromethane | Acid Scavenger | ijpsr.com, ajrconline.org, bilkent.edu.tr |

Preparation of Sulfonylpiperazine Analogues

A common strategy for creating analogues of this compound involves replacing the benzoyl group with a sulfonyl moiety. The synthesis of these sulfonylpiperazine derivatives is primarily achieved through a nucleophilic substitution reaction. eurekaselect.com This method involves reacting 1-benzhydrylpiperazine with various substituted sulfonyl chlorides. eurekaselect.comnih.gov

A detailed synthetic route can start from appropriately substituted benzophenones. The general pathway involves:

Reduction: The benzophenone (B1666685) starting material is reduced, typically using sodium borohydride, to form a benzhydrol intermediate. nih.gov

Chlorination: The hydroxyl group of the benzhydrol is substituted with chlorine, often using thionyl chloride, to yield a benzhydryl chloride. nih.govpsu.edu

Piperazine Coupling: The benzhydryl chloride is then reacted with piperazine to form the 1-benzhydrylpiperazine core. nih.govpsu.edu

Sulfonylation: Finally, the 1-benzhydrylpiperazine is treated with a specific nitro-substituted benzene (B151609) sulfonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) to yield the target sulfonamide hybrid. nih.gov

This straightforward N-sulfonation provides a versatile method for generating a library of analogues. nih.gov The reaction of the piperazin-1-ium (B1237378) cation with sulfonyl chlorides represents a foundational approach in this synthetic scheme. muni.cz

Table 1: Examples of Synthesized 1-Benzhydryl-4-sulfonylpiperazine Analogues nih.gov

| Compound ID | Starting Materials | Yield | Physical State |

| 7a | 1-Benzhydrylpiperazine (4a), 2,4-Dinitrobenzenesulfonyl chloride | 65% | Off-yellow solid |

| 7b | 1-Benzhydrylpiperazine (4a), 2-Nitrobenzene sulfonyl chloride | 72% | Off-white solid |

| 7c | 1-Benzhydrylpiperazine (4a), 4-Nitrobenzene sulfonyl chloride | 46% | Off-white solid |

| 7f | 1-(Bis(4-fluorophenyl)methyl)piperazine (4b), 4-Nitrobenzenesulfonyl chloride | 73% | Yellow solid |

Stereoselective Synthetic Approaches (e.g., Z-Isomers)

Stereochemistry is a critical aspect of chemical synthesis, as different stereoisomers of a compound can have distinct properties and biological activities. In the context of piperazine derivatives, achieving stereoselectivity, including the specific formation of geometric isomers like the Z-isomer, requires carefully designed synthetic strategies. nih.gov

One effective method for controlling stereochemistry is the use of chiral starting materials. For instance, the synthesis of specific cis- or meso-trans-isomers of piperazine derivatives has been achieved by starting with enantiomerically enriched aziridines. gyanvihar.org This approach embeds the desired stereochemistry from the beginning of the synthetic sequence.

Advanced stereoselective methods also include direct, guided functionalization of the piperazine ring. Diastereoselective α-C–H lithiation of N-Boc protected piperazines allows for the introduction of substituents at a specific position relative to existing stereocenters. nsf.gov Furthermore, modern photoredox catalysis has enabled C–H vinylation reactions that can produce the corresponding product with a high E:Z ratio, demonstrating control over the geometry of a newly formed double bond. nsf.gov The principle of sterically controlled reactions, where a reagent approaches from the least hindered face of a molecule, can also be exploited to yield a single stereoisomer. udel.edu

Hybridization Strategies in Chemical Synthesis

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular structures) into a single hybrid molecule. researchgate.net The goal is to create a new chemical entity that may have an improved activity profile, better pharmacokinetic properties, or a multi-targeted mechanism of action. researchgate.net This approach has been successfully applied to the synthesis of complex benzhydrylpiperazine derivatives. nih.gov

A notable example involves the design and synthesis of hybrid molecules that integrate three distinct parts:

A benzhydrylpiperazine core.

An amino acid linker.

A nitrobenzene sulfonamide moiety for controlling lipophilicity. nih.gov

The synthesis of these hybrids follows a multi-step pathway where the pre-formed 1-benzhydrylpiperazine is coupled with a Boc-protected amino acid. After deprotection, the resulting amine is reacted with a nitro-substituted benzene sulfonyl chloride to complete the hybrid structure. nih.gov Modern techniques like "click chemistry," which uses highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a powerful tool for linking different molecular fragments in hybridization strategies. mdpi.com

Modern Synthetic Advancements and Methodological Innovations

The field of organic synthesis is continually advancing, with the development of new catalysts and reaction pathways that offer greater efficiency, selectivity, and sustainability.

Catalytic Approaches in Piperazine Derivative Synthesis

Catalysis is central to the modern synthesis of piperazine and its derivatives, offering greener and more efficient alternatives to classical methods. gyanvihar.orgnsf.gov Catalytic processes can be broadly categorized into intermolecular and intramolecular cyclization reactions to form the piperazine ring. researchgate.netscispace.com A variety of catalytic systems have been developed for these transformations.

Heterogeneous Catalysts: Solid-supported catalysts, such as a combination of Nickel and Copper on a silica (B1680970) (SiO₂) support or Cobalt on a ZSM-5 zeolite, are used in industrial processes for piperazine synthesis. researchgate.net

Palladium Catalysis: Palladium catalysts are exceptionally versatile for forming the crucial carbon-nitrogen (C-N) bonds required in piperazine synthesis. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed cross-coupling reaction used to couple amines with aryl halides, a key step in building substituted piperazine structures. gyanvihar.org

Metal-Based Ionic Liquids: Ionic liquids containing metals such as palladium, copper, and ruthenium have emerged as promising, reusable catalysts that can enhance reaction efficiency and sustainability. gyanvihar.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and green method for the C-H functionalization of piperazines, allowing for the direct introduction of aryl and vinyl groups without harsh reagents. nsf.gov

Table 2: Overview of Catalytic Methods in Piperazine Synthesis

| Catalytic Approach | Catalyst Examples | Application | Reference(s) |

| Heterogeneous Catalysis | 20% Co/H-ZSM-5 | Intramolecular Cyclization | researchgate.net |

| Palladium Cross-Coupling | Palladium Complexes | Buchwald-Hartwig Amination (C-N bond formation) | gyanvihar.org |

| Metal-Based Ionic Liquids | [Pd, Cu, Ru]-ILs | Green synthesis of piperazine derivatives | gyanvihar.org |

| Photoredox Catalysis | Organic Photocatalysts | C-H Arylation and Vinylation of Piperazines | nsf.gov |

Multi-step Organic Reactions and Synthetic Pathway Exploration

The construction of complex molecules like this compound and its analogues is not achievable in a single step but requires a sequence of reactions known as a multi-step synthesis. udel.edutrine.edu Each step transforms the molecule, progressively building towards the final target structure. udel.edu

A typical multi-step pathway for a 1-benzhydrylpiperazine derivative, as previously outlined, starts with a simple precursor like benzhydrol or benzophenone and involves a series of transformations including reduction, chlorination, nucleophilic substitution, and amide or sulfonamide bond formation. nih.govpsu.edu Planning such a sequence requires a strategic approach. Chemists often employ retrosynthetic analysis , a technique where one works backward from the target molecule, breaking it down into simpler, commercially available starting materials. youtube.com

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. d-nb.info In the case of this compound, the ¹H-NMR spectrum provides distinct signals corresponding to the three primary structural motifs: the benzhydryl group, the piperazine ring, and the benzoyl group.

The spectrum is characterized by a complex pattern of signals. The aromatic protons of the two phenyl rings on the benzhydryl group and the single benzoyl phenyl ring typically appear in the downfield region, usually between 7.2 and 7.5 ppm. The exact chemical shifts and multiplicities depend on the specific substitution and electronic environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Structural Unit | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzhydryl | Aromatic (10H) | 7.20 - 7.45 | Multiplet |

| Benzhydryl | Methine (1H) | ~4.25 | Singlet |

| Benzoyl | Aromatic (5H) | 7.40 - 7.50 | Multiplet |

| Piperazine | -CH₂- (4H) | 3.50 - 3.80 | Broad Multiplet |

| Piperazine | -CH₂- (4H) | 2.40 - 2.60 | Broad Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the complete carbon skeleton. researchgate.net

For this compound, the ¹³C-NMR spectrum would show signals corresponding to the carbonyl carbon, the aromatic carbons, the benzhydryl methine carbon, and the piperazine ring carbons. The carbonyl carbon of the benzoyl group is a particularly diagnostic signal, appearing far downfield, typically in the range of 165-170 ppm. The aromatic region (125-145 ppm) will show a number of signals for the inequivalent carbons of the three phenyl rings. The benzhydryl methine carbon signal is expected around 75 ppm, while the carbons of the piperazine ring would appear in the 40-55 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general chemical shift principles.

| Structural Unit | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzoyl | Carbonyl (C=O) | ~170 |

| Benzhydryl/Benzoyl | Aromatic (C, CH) | 127 - 142 |

| Benzhydryl | Methine (CH) | ~75 |

| Piperazine | Methylene (CH₂) | 40 - 52 |

Two-Dimensional NMR Techniques (e.g., gHSQC, gHMBC) for Correlational Spectroscopy

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural confirmation, especially for complex molecules. d-nb.info Techniques like Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are used to establish correlations between protons and carbons. hyphadiscovery.com

gHSQC spectra reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This allows for the definitive assignment of protonated carbons in the ¹³C-NMR spectrum.

gHMBC spectra show correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment on this compound would show a correlation from the benzhydryl methine proton to the carbons of its attached phenyl rings and, importantly, to the adjacent carbons of the piperazine ring, confirming the connection point of the benzhydryl group. Similarly, correlations from the piperazine protons to the benzoyl carbonyl carbon would verify the amide linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. etamu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.gov This makes it ideal for accurately determining the molecular weight of a compound. For this compound (C₂₄H₂₄N₂O), the analysis by ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The exact mass of the neutral molecule is 356.1889 g/mol , and therefore the expected m/z value for the protonated species would be approximately 357.1967. The observation of this ion confirms the elemental composition and molecular weight of the synthesized compound. americanpharmaceuticalreview.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu While the volatility of this compound may be limited, GC-MS analysis, particularly of its constituent parts or derivatives, provides insight into its fragmentation pathways under electron ionization (EI). jfda-online.com

The fragmentation is predictable and highly informative. The most characteristic fragmentation involves the cleavage of the C-N bonds within the piperazine ring and the benzylic C-N bond. Two key fragment ions are expected:

A fragment corresponding to the benzhydryl cation ([CH(Ph)₂]⁺) at m/z 167 . This is a very stable and abundant ion and is a hallmark of compounds containing a diphenylmethyl group. nih.gov

A fragment corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is a characteristic fragment for benzoyl-containing compounds. nih.gov

The presence of these fragments in the mass spectrum provides definitive evidence for the benzhydryl and benzoyl moieties within the molecule.

Table 3: Characteristic GC-MS Fragment Ions

| m/z | Ion Structure | Significance |

| 167 | [CH(C₆H₅)₂]⁺ | Benzhydryl Cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique used for the analysis of compounds in complex mixtures. sigmaaldrich.com It is particularly well-suited for molecules like this compound that may have insufficient volatility or thermal stability for GC-MS. nih.govresearchgate.net The LC system separates the target compound from synthesis precursors, byproducts, or other impurities before it enters the mass spectrometer for detection. lcms.cz Using ESI as the ionization source, LC-MS can provide both the retention time from the chromatography and the molecular weight information from the mass spectrometer, allowing for confident identification and quantification of the compound in a mixture. mdpi.com This method is invaluable in synthetic chemistry for reaction monitoring and in analytical chemistry for purity assessment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for confirming the synthesis and purity of this compound and its analogs. These techniques offer a detailed view of the molecular framework and the behavior of electrons within the structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govspectroscopyonline.com In the context of this compound and its derivatives, FT-IR spectra provide definitive evidence for the presence of key structural motifs. The infrared spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹), the latter being unique to each molecule. libretexts.orgnih.gov

The analysis of benzhydrylpiperazine derivatives reveals characteristic absorption bands. For instance, the aromatic C-H stretching vibrations of the benzhydryl and benzoyl groups are typically observed in the range of 3100-3000 cm⁻¹. libretexts.orgbilkent.edu.tr Aliphatic C-H stretching from the piperazine ring appears between 3000 and 2850 cm⁻¹. libretexts.orgbilkent.edu.tr

A prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, which is typically found around 1621-1639 cm⁻¹. bilkent.edu.tr The aromatic C=C stretching vibrations from the phenyl rings give rise to bands in the 1606-1583 cm⁻¹ region. bilkent.edu.tr Furthermore, the C-N stretching of the piperazine ring and the benzoyl moiety can be identified in the fingerprint region, usually around 1290-1230 cm⁻¹. bilkent.edu.tr

In a study on novel benzhydrylpiperazine derivatives, the FT-IR spectra were recorded using potassium bromide (KBr) pellets. bilkent.edu.tr The characteristic peaks confirmed the successful synthesis and incorporation of various functional groups. For example, one derivative exhibited peaks at 3082 cm⁻¹ (aromatic C-H), 2966 cm⁻¹ (aliphatic C-H), 1621 cm⁻¹ (C=O, amide), 1583 cm⁻¹ (C=C, aromatic), 1268 cm⁻¹ (C-O), and 1230 cm⁻¹ (C-N). bilkent.edu.tr Another derivative showed bands at 3423 cm⁻¹ (N-H), 3007 cm⁻¹ (aromatic C-H), 2925 cm⁻¹ (aliphatic C-H), 1639 cm⁻¹ (C=O, amide), 1606 cm⁻¹ (C=C, aromatic), and 1290 cm⁻¹ (C-N). bilkent.edu.tr The structure of a novel 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was also established using FT-IR spectroscopy, alongside other techniques. researchgate.net

FT-IR Spectral Data for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzhydryl and Benzoyl groups | libretexts.orgbilkent.edu.tr |

| Aliphatic C-H Stretch | 3000 - 2850 | Piperazine ring | libretexts.orgbilkent.edu.tr |

| Carbonyl (C=O) Stretch | 1621 - 1639 | Amide | bilkent.edu.tr |

| Aromatic C=C Stretch | 1606 - 1583 | Phenyl rings | bilkent.edu.tr |

| C-N Stretch | 1290 - 1230 | Piperazine ring and Benzoyl moiety | bilkent.edu.tr |

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.orgyoutube.com This technique is particularly useful for studying compounds with chromophores—parts of a molecule that absorb light—such as the aromatic rings and the carbonyl group in this compound. youtube.com The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectra of benzhydrylpiperazine derivatives typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.orgyoutube.com The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group to anti-bonding π-orbitals. libretexts.org The n → π transitions, which are typically less intense, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π*-orbitals. libretexts.orgyoutube.com

In a study of novel benzhydrylpiperazine derivatives, UV-Vis spectra were recorded in methanol. bilkent.edu.tr One derivative displayed absorption maxima (λmax) at 204 nm and 276 nm. bilkent.edu.tr Another derivative showed λmax values at 204 nm and 226 nm. bilkent.edu.tr These absorptions are characteristic of the electronic transitions within the benzhydryl and substituted benzoyl moieties. The presence of conjugated systems, such as the benzoyl group attached to the piperazine ring, influences the position and intensity of these absorption bands. The study of charge-transfer complexes involving benzhydryl piperazine and acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) also relies on UV-Vis spectrophotometry to characterize the newly formed absorption bands that are indicative of the complex formation. nih.gov

UV-Vis Spectral Data for this compound Derivatives in Methanol

| Derivative | λmax (nm) | log ε | Electronic Transition Type | Reference |

|---|---|---|---|---|

| Derivative A | 204 | 4.59 | π → π* and n → π* | bilkent.edu.tr |

| 276 | 3.45 | |||

| Derivative B | 204 | 5.14 | bilkent.edu.tr | |

| 226 | 4.29 |

Pharmacological Profile and Biological Activities

Mechanism of Action and Pharmacodynamics

The mechanism of action for 1-Benzhydryl-4-benzoylpiperazine is not fully elucidated but is thought to involve interactions with various biological targets, drawing from the known activities of its constituent parts. The benzoylpiperazine moiety, for instance, has been shown to interact with serotonergic and dopaminergic receptor systems. This suggests that this compound could potentially modulate neurotransmitter activity in the central nervous system.

Furthermore, research on structurally similar benzhydrylpiperazine derivatives has pointed towards other potential mechanisms. These include the inhibition of histone deacetylases (HDACs), which is a target in cancer therapy, and the blocking of calcium channels. bilkent.edu.truea.ac.uknih.gov The specific pharmacodynamic profile of this compound is an area of ongoing investigation.

In Vitro and In Vivo Studies

While specific in vitro and in vivo studies on this compound are not extensively documented in publicly available literature, research on closely related analogues provides significant insights. For example, various 1-benzoyl-4-benzhydrylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines, including those from the liver, breast, and colon. bilkent.edu.trbilkent.edu.trnih.gov

In vivo studies on similar compounds have explored their potential anti-cancer and anti-metastatic properties in animal models, such as zebrafish xenografts. chemrxiv.orgnih.gov These studies help to establish the preliminary efficacy and safety profile of this class of compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on benzhydrylpiperazine derivatives have revealed key structural features that influence their biological activity. For instance, the nature and position of substituents on the benzhydryl and benzoyl rings can significantly impact their potency and selectivity.

In the context of anticancer activity, it has been observed that the presence of certain substituents, such as halogens, on the benzhydryl or benzoyl moieties can enhance cytotoxicity. bilkent.edu.trnih.gov The length and nature of the linker between the piperazine (B1678402) core and other functional groups have also been shown to be critical for activity, as seen in studies of HDAC inhibitors with a 1-benzhydryl piperazine cap. uea.ac.ukchemrxiv.orgnih.gov These SAR insights are crucial for the rational design of new, more effective derivatives of this compound.

Computational Chemistry and Molecular Modeling of 1 Benzhydryl 4 Benzoylpiperazine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to elucidate the intrinsic properties of a molecule. By calculating the electron density, DFT can predict a molecule's geometry, electronic structure, and various reactivity parameters.

Electronic Structure and Molecular Geometry Optimization

Geometry optimization of related compounds using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, has been effectively used to determine stable conformations. For 1-Benzhydryl-4-benzoylpiperazine, it is anticipated that the benzhydryl and benzoyl groups would occupy equatorial positions on the piperazine (B1678402) ring to minimize steric hindrance, resulting in a stable, low-energy conformation. The bond lengths and angles would be influenced by the electronic nature of these bulky substituents. For instance, studies on a charge-transfer complex of 1-benzoylpiperazine (B87115) showed an increase in the C=O bond length upon complexation, indicating a redistribution of electron density.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value/Conformation | Basis of Prediction |

| Piperazine Ring Conformation | Chair | X-ray diffraction studies of similar piperazine derivatives. |

| Substituent Positions | Equatorial | Minimization of steric hindrance. |

| C=O Bond Length | ~1.23 Å (uncomplexed) | DFT calculations on similar benzoyl-containing compounds. |

| N-C Bond Lengths (piperazine) | ~1.46 - 1.47 Å | DFT calculations on piperazine derivatives. |

Note: These values are estimations based on data from structurally related compounds and may vary in the actual molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a smaller gap suggests higher reactivity.

In the case of this compound, the HOMO is expected to be localized on the electron-rich benzhydryl and piperazine moieties, which can act as electron donors. Conversely, the LUMO is likely to be centered on the electron-withdrawing benzoyl group, particularly the carbonyl function, making it an electron-accepting site. This distribution facilitates charge transfer from the donor part of the molecule to the acceptor part, which is a key aspect of its potential interactions. The HOMO-LUMO gap would dictate the molecule's kinetic stability and its propensity to react with other species.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Benzhydryl group and piperazine nitrogen atoms | Nucleophilic and electron-donating character. |

| LUMO | Benzoyl group (carbonyl and phenyl ring) | Electrophilic and electron-accepting character. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

Note: The precise energy values require specific DFT calculations for the title compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, the MEP map is predicted to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group in the benzoyl moiety, making it a primary site for hydrogen bonding and other electrophilic interactions. The nitrogen atoms of the piperazine ring, depending on their protonation state and steric accessibility, may also exhibit negative potential. The hydrogen atoms of the phenyl rings and the benzhydryl group would likely exhibit positive potential. This electrostatic landscape is critical for understanding how the molecule interacts with biological targets.

Thermodynamic Parameters and Charge Transfer Complex Analysis

The formation of charge-transfer (CT) complexes is a key aspect of the interaction of many drug molecules. Studies on the CT complex formed between 1-benzoylpiperazine (a close analog) and the π-acceptor p-chloranil have provided valuable thermodynamic data. The formation of a 1:1 stoichiometric complex was confirmed, and the thermodynamic parameters, including enthalpy (ΔH°) and entropy (ΔS°), were calculated.

Table 3: Thermodynamic Parameters for the Charge-Transfer Complex of 1-Benzoylpiperazine with p-Chloranil

| Thermodynamic Parameter | Reported Value | Interpretation |

| Stability Constant (KCT) | High | Indicates a stable complex formation. |

| Enthalpy of Formation (ΔH°) | Positive | Endothermic process. |

| Entropy of Formation (ΔS°) | Positive | Spontaneous process. |

Note: This data is for the analog 1-benzoylpiperazine and serves as a model for the potential behavior of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It provides insights into the binding affinity and the nature of the interactions at the molecular level.

Prediction of Binding Modes and Conformations within Target Active Sites

Molecular docking studies on benzhydryl piperazine derivatives have revealed their potential to interact with various biological targets, including dopamine (B1211576) and serotonin (B10506) receptors. These studies indicate that such compounds can exhibit strong binding affinities, often superior to known psychoactive agents like 1-benzylpiperazine (B3395278) (BZP).

For this compound, docking simulations would likely predict that the benzhydryl and benzoyl groups play crucial roles in anchoring the molecule within the receptor's binding pocket. The interactions are expected to be a combination of:

Hydrophobic interactions: The phenyl rings of both the benzhydryl and benzoyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Hydrogen bonding: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor, forming crucial interactions with suitable donor residues (e.g., serine, threonine, tyrosine).

π-π stacking: The aromatic rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The predicted binding modes would show the molecule adopting a specific conformation to maximize these favorable interactions, leading to a stable ligand-receptor complex. The docking score, an estimation of the binding free energy, would provide a quantitative measure of the binding affinity. For instance, docking studies of other benzhydryl piperazine derivatives have reported favorable binding energies, suggesting potent biological activity.

Table 4: Predicted Interaction Profile of this compound from Molecular Docking Studies

| Interaction Type | Predicted Molecular Moiety Involved | Potential Interacting Residues |

| Hydrophobic Interactions | Benzhydryl and Benzoyl groups | Leucine, Valine, Isoleucine, Alanine |

| Hydrogen Bonding | Carbonyl oxygen of the benzoyl group | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| π-π Stacking | Phenyl rings of both substituents | Phenylalanine, Tyrosine, Tryptophan |

Note: The specific residues and binding energies are target-dependent and require dedicated docking studies.

Identification of Key Amino Acid Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies are instrumental in elucidating the specific interactions between a ligand, such as a 1-benzhydrylpiperazine (B193184) derivative, and the amino acid residues within a protein's binding site. These interactions are fundamental to the molecule's biological activity. For instance, in a study involving benzhydrylpiperazine analogues targeting the δ opioid receptor, the most active compound was docked into the receptor's active site to identify key binding residues. nih.gov

The analysis revealed that both hydrogen bonding and hydrophobic interactions are critical for the ligand-receptor complex stability. nih.gov The benzhydryl group, a prominent feature of this chemical class, typically engages in significant hydrophobic interactions with nonpolar residues in the binding pocket. The piperazine ring and other functional groups can act as hydrogen bond acceptors or donors.

Key amino acid residues identified as interacting with a potent benzhydrylpiperazine agonist include: nih.gov

Hydrogen Bond Interactions: Asp128, Tyr129, and Tyr308 were identified as forming crucial hydrogen bonds with the ligand. nih.gov

Hydrophobic and Van der Waals Interactions: A number of residues form a hydrophobic pocket that accommodates the ligand. These include Gln105, Lys108, Leu125, Met132, Met199, Leu200, Lys214, Trp274, Ile277, and Ile304. nih.gov

These interactions are summarized in the table below.

| Interaction Type | Interacting Amino Acid Residues | Reference |

| Hydrogen Bonding | Asp128, Tyr129, Tyr308 | nih.gov |

| Hydrophobic/Van der Waals | Gln105, Lys108, Leu125, Met132, Met199, Leu200, Lys214, Trp274, Ile277, Ile304 | nih.gov |

Understanding these specific interactions is vital for designing new derivatives with improved affinity and selectivity.

Scoring Functions and Binding Energy Calculations

After docking a ligand into a protein's active site, scoring functions are used to estimate the binding affinity, which is often expressed as a binding energy value. researchgate.netmdpi.com These functions are mathematical models that approximate the thermodynamics of the ligand-protein interaction. researchgate.net A lower, more negative binding energy value typically corresponds to a more stable ligand-protein complex and, consequently, higher binding affinity.

Various computational methods are employed to calculate binding free energy, ranging from relatively fast but less accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to more rigorous and computationally expensive techniques like Free Energy Perturbation (FEP). mdpi.comnih.gov These calculations are critical for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. chemrxiv.org

In studies of benzhydrylpiperazine analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are used, which implicitly incorporate scoring functions to correlate the 3D properties of the molecules with their biological activity. nih.gov The successful generation of CoMFA and CoMSIA models with high correlation coefficients indicates that the calculated fields (steric, electrostatic, hydrophobic, etc.) effectively predict the binding affinities of these compounds. nih.gov The ultimate goal of these calculations is to achieve an accurate prediction of a drug's affinity for its target protein. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors. wiley.com These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For a series of 1-benzhydrylpiperazine derivatives, a wide array of descriptors can be calculated to capture the structural variations within the set. These descriptors are broadly categorized as follows:

Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of atoms, bonds (e.g., nDB - number of double bonds), and specific functional groups (e.g., nO - number of oxygens). openpharmaceuticalsciencesjournal.comscispace.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule, such as molecular volume (Vx) or ovality. researchgate.netnih.gov

Physicochemical Descriptors: These include properties like lipophilicity (LogP) and molar refractivity, which are crucial for a molecule's pharmacokinetic and pharmacodynamic behavior. nih.gov

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and partial atomic charges. researchgate.net

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust and interpretable model.

| Descriptor Class | Example Descriptors | Relevance | Reference(s) |

| Constitutional | nO (number of Oxygen atoms), nDB (number of double bonds), Sv (sum of valence degrees) | Describes basic molecular composition and unsaturation, vital for receptor binding. | openpharmaceuticalsciencesjournal.com, scispace.com |

| Geometrical | Ovality, Molecular Volume (Vx) | Relates to the shape and size of the molecule, affecting its fit within a binding pocket. | researchgate.net, nih.gov |

| Quantum Chemical | HOMO energy, Partial charges on specific atoms | Describes electronic distribution and reactivity, influencing electrostatic and charge-transfer interactions. | researchgate.net |

Development of Predictive Models using Statistical Methods (e.g., Multiple Linear Regression - MLR)

Multiple Linear Regression (MLR) is a widely used statistical technique to build QSAR models. youtube.com It aims to create a linear equation that relates a dependent variable (biological activity) to a set of independent variables (the selected molecular descriptors). nih.govnih.gov

The general form of an MLR equation is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂... are the molecular descriptors and c₁, c₂... are their regression coefficients, with c₀ being the intercept. youtube.com

For example, a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors successfully developed an MLR model. openpharmaceuticalsciencesjournal.comscispace.com The model demonstrated a strong correlation between the selected descriptors and the inhibitory activity, achieving a high correlation coefficient (R²) of 0.846. openpharmaceuticalsciencesjournal.comscispace.com The statistical quality of the MLR model is assessed by parameters like the correlation coefficient (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors. nih.gov

Application of Machine Learning Techniques (e.g., Artificial Neural Networks - ANN) in Model Development

While MLR is effective for linear relationships, biological systems often exhibit non-linear behavior. nih.gov Artificial Neural Networks (ANNs) are machine learning algorithms, inspired by the structure of the human brain, that are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. springernature.comresearchgate.net

An ANN consists of interconnected nodes or "neurons" arranged in layers: an input layer (for the descriptors), one or more hidden layers, and an output layer (for the predicted activity). researchgate.netnih.gov The network "learns" the relationship by adjusting the connection weights between neurons during a training process. researchgate.net

ANNs have been successfully applied to QSAR studies of various heterocyclic compounds, including those with piperazine or piperidine (B6355638) cores. nih.gov Studies have shown that ANN models can often achieve higher predictive accuracy than traditional MLR models, making them a powerful tool for predicting the activity of new compounds. nih.govresearchgate.net For instance, a non-linear QSAR study on 4-phenylpiperidine (B165713) derivatives used a three-layer back-propagation neural network to successfully correlate molecular descriptors with analgesic activity. nih.gov

Validation of QSAR Models (e.g., Cross-validation, External Validation, Applicability Domain Analysis)

The predictive power and reliability of a QSAR model must be rigorously validated. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Key validation techniques include:

External Validation: This is the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an "external" test set of compounds that were not used in the model's development. nih.gov The predictive capability is often measured by the predictive R² (R²pred). openpharmaceuticalsciencesjournal.comscispace.com

Applicability Domain (AD) Analysis: The AD defines the chemical space of molecules for which the model is expected to make reliable predictions. This prevents the use of the model to predict the activity of compounds that are structurally very different from those in the training set.

A robust QSAR model must demonstrate good performance across these validation metrics. openpharmaceuticalsciencesjournal.comnih.gov

| Validation Parameter | Description | Significance | Reference(s) |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | Indicates the goodness of fit of the model to the training data. | openpharmaceuticalsciencesjournal.com, scispace.com |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation (e.g., LOO-CV). | Indicates the model's robustness and internal predictive power. | openpharmaceuticalsciencesjournal.com, scispace.com |

| R²pred (Predictive R² for External Set) | Measures the model's ability to predict the activity of an external set of compounds not used in model generation. | Considered the gold standard for assessing the true predictive power of a QSAR model. | nih.gov, openpharmaceuticalsciencesjournal.com |

Molecular Dynamics Simulations for Conformational Stability

Following extensive searches of publicly available scientific literature, no specific molecular dynamics simulation studies were found for the compound this compound. Therefore, a detailed analysis of its ligand-protein complex stability over time and its dynamic conformational behavior is not possible at this time.

Evaluation of Ligand-Protein Complex Stability over Time

No research data is currently available in the public domain that evaluates the stability of a ligand-protein complex involving this compound over time through molecular dynamics simulations. Such studies are crucial for understanding the durability of the interaction between a compound and its potential biological target.

Analysis of Dynamic Behavior and Conformational Changes

There is no available research detailing the analysis of the dynamic behavior and conformational changes of this compound through molecular dynamics simulations. This type of analysis would provide insights into the flexibility of the molecule and the different shapes it can adopt, which is essential for its interaction with biological systems.

While molecular modeling studies have been conducted on derivatives such as 1-benzhydryl-piperazine-based HDAC inhibitors, these findings are not directly applicable to this compound. mdpi.comnih.govchemrxiv.org

Structure Activity Relationship Sar Studies of 1 Benzhydryl 4 Benzoylpiperazine and Its Analogues

Impact of Benzhydryl Moiety Modifications

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, plays a pivotal role in the molecule's interaction with its biological targets. Its size, conformation, and electronic nature are critical determinants of affinity and activity.

Research on 1-benzhydryl-piperazine-based histone deacetylase (HDAC) inhibitors has shown that this moiety has a high total surface area and McGowan volume, which are important for the inhibitor's complementarity with the enzyme's interaction surface. mdpi.com In silico modeling studies of HDAC6 inhibitors revealed that the 1-benzhydryl piperazine (B1678402) group uniquely anchors within a specific lipophilic pocket (the L2 pocket), suggesting that modifying the phenyl rings of this group could be a strategic approach for designing novel and selective inhibitors. mdpi.com Furthermore, studies on antimycobacterial agents have demonstrated that a bulky and lipophilic diphenylmethyl moiety can improve the compound's efficacy. mdpi.com

The introduction of substituents onto the phenyl rings of the benzhydryl group can modulate the compound's activity by altering its electronic properties, steric profile, and potential for specific intermolecular interactions.

Influence of Benzoyl Group Variations

The benzoyl group, connected to the piperazine nitrogen via an amide linkage, is another critical pharmacophoric element. Modifications to this part of the molecule have been shown to significantly impact the pharmacological profile.

The nature and position of substituents on the benzoyl ring can dramatically alter the biological activity of 1-benzhydryl-4-benzoylpiperazine analogues. Studies have shown that both electron-donating and electron-withdrawing groups can influence potency and efficacy.

In the investigation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for anticancer activity, a range of substituents were explored. mdpi.com The results, summarized in the table below, indicate that the type of substituent on the benzoyl ring is a key determinant of cytotoxicity against different cancer cell lines. For instance, compounds with halogen substituents (fluoro, chloro) and a methyl group on the benzoyl ring displayed notable activity.

| Compound | Substituent (R) on Benzoyl Ring | Reported Activity Context |

|---|---|---|

| 5a | 4-Fluoro | Anticancer mdpi.com |

| 5b | 4-Chloro | Anticancer mdpi.com |

| 5c | 4-Bromo | Anticancer mdpi.com |

| 5d | 4-Methyl | Anticancer mdpi.com |

| 5e | 4-Methoxy | Anticancer mdpi.com |

| 5f | 3,4-Dichloro | Anticancer mdpi.com |

| 5g | 2,4-Dichloro | Anticancer mdpi.com |

Similarly, research into benzhydryl piperazine carboxamides as antimicrobial agents found that compounds bearing 2-chloro or 4-chloro substituents on the benzoyl ring exhibited marked antibacterial activity. This suggests that electron-withdrawing substituents in these positions are favorable for this specific biological effect.

The amide bond linking the benzoyl group to the piperazine ring is not merely a spacer but an active participant in receptor binding. Its properties, including its ability to act as a hydrogen bond donor and its rotational flexibility, are crucial for activity.

In SAR studies of related piperazine amides acting as NaV1.7 inhibitors, the secondary amide (N-H) was found to be a critical hydrogen-bond donor. nih.gov When this hydrogen was replaced with a methyl group, a significant loss of potency was observed, highlighting the importance of this specific hydrogen-bonding interaction for binding affinity. nih.gov Although this study was on a related but different scaffold, it underscores the potential importance of the amide N-H in this compound for its biological activity. The planarity and rigidity of the amide bond also help to orient the benzoyl and benzhydryl moieties in a specific conformation required for optimal interaction with the biological target.

Importance of Piperazine Ring Modifications

The central piperazine ring serves as a scaffold, holding the benzhydryl and benzoyl groups in a specific spatial orientation. Its conformation and the potential for substitution directly on the ring are important for biological activity. The piperazine core itself, with its two nitrogen atoms, can influence pharmacokinetic properties due to its pKa values, affecting factors like water solubility and bioavailability. nih.gov

Studies on related compounds have shown that modifications to the piperazine scaffold can have a profound impact. Introducing functionalities at the 2-position of the piperazine ring revealed a strong dependence of activity on the steric effects of the introduced groups. nih.gov For example, a nearly 2000-fold decrease in affinity and potency was observed when a benzyl (B1604629) group was introduced compared to a methyl group at this position, indicating a sensitive steric pocket in the receptor binding site around the piperazine ring. nih.gov

Furthermore, creating more rigid structures by incorporating bridging elements across the piperazine ring has been an effective strategy to enhance selectivity for certain targets. In the context of NaV1.7 inhibitors, converting the piperazine to a diazabicyclo[3.2.1]octane structure resulted in significantly more selective compounds compared to the parent piperazine analogue, while maintaining comparable potency. nih.gov This demonstrates that constraining the conformational flexibility of the piperazine ring can be a valuable tool for fine-tuning the pharmacological profile of this class of compounds.

Conformational Analysis and Rigidity of the Piperazine Ring

The three-dimensional structure of the piperazine ring is a key determinant of the biological activity of its derivatives. X-ray crystallography studies consistently show that the piperazine ring in 1-benzhydrylpiperazine (B193184) derivatives adopts a stable chair conformation. nih.govnih.govresearchgate.net This conformation is confirmed by detailed analyses of torsion angles, asymmetry, and puckering parameters. nih.gov

In this chair conformation, bulky substituents attached to the nitrogen atoms, such as the benzhydryl and benzoyl (or sulfonyl) groups, typically occupy the equatorial positions to minimize steric hindrance. nih.gov This preferred orientation dictates the spatial arrangement of the key pharmacophoric groups, influencing how the molecule interacts with its biological target. The inherent structural rigidity of the six-membered piperazine ring is considered advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and specificity. researchgate.net

Role of Nitrogen Atoms in Receptor Interaction and Pharmacophore Design

The two nitrogen atoms at positions 1 and 4 of the piperazine ring are fundamental to its function as a versatile scaffold in drug design. ijrrjournal.com These atoms are crucial components of the pharmacophore, which is defined as the specific ensemble of steric and electronic features necessary for optimal interaction with a biological target. nih.gov

The nitrogen atoms contribute to the molecule's polarity and can act as hydrogen bond acceptors, forming key interactions within a receptor's binding pocket. researchgate.net Their basicity allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of the drug candidate. Furthermore, the nitrogen atoms serve as convenient points for chemical modification, allowing for the synthesis of diverse libraries of analogues. smolecule.com The nature of the substitution on these nitrogens plays a critical role in defining the selectivity and potency of the compounds against various biological targets. nih.gov

Effects of Substitutions at Positions 1 and 4 on Biological Activity

Modifications to the substituents at the N-1 and N-4 positions of the piperazine ring have a profound impact on the biological activity of the resulting analogues.

Position 1 (N-1): This position is typically occupied by the benzhydryl (diphenylmethyl) group. Studies have shown that substitutions on the phenyl rings of this group can modulate activity. For instance, the introduction of a fluorine atom onto the benzhydryl moiety in a series of antituberculosis agents did not lead to a significant improvement in activity. nih.gov In contrast, for a series of anticancer agents, a 4-chloro-benzhydryl group was used as a core component. mdpi.com

Position 4 (N-4): This position offers a rich opportunity for SAR exploration. In the parent compound, it holds a benzoyl group. Replacing or modifying this group leads to significant changes in potency and selectivity.

Anticancer Activity: In a study of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent on the benzoyl ring influenced cytotoxicity. A bulky biphenyl (B1667301) moiety was found to decrease inhibitory activity against several cancer cell lines, suggesting steric limitations in the target's binding site. mdpi.com

Anti-inflammatory Activity: For dual COX-2/5-LOX inhibitors based on the benzhydrylpiperazine scaffold, the substitution of electron-withdrawing groups (e.g., -Cl, -NO₂) on a terminal phenyl ring attached at N-4 resulted in moderate to excellent inhibitory potential. nih.gov

Antimycobacterial Activity: In some series, bulky and lipophilic groups at N-4, such as a diphenylmethyl group, were shown to improve antimycobacterial activity. mdpi.com

Table 1: Effect of N-4 Substituents on Biological Activity This is an interactive table. Select a therapeutic area to see relevant substituent effects.

| Therapeutic Area | N-4 Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| Anticancer | Bulky (e.g., biphenyl) | Decreased | mdpi.com |

| Anti-inflammatory | Electron-Withdrawing (e.g., -Cl) | Increased | nih.gov |

| Antimycobacterial | Bulky/Lipophilic (e.g., diphenylmethyl) | Increased | mdpi.com |

Linker Chemistry and Scaffold Diversity in SAR

The group connecting the N-4 position of the piperazine to a terminal moiety can be considered a linker. The chemistry of this linker, along with the diversity of the core scaffold, provides further avenues for optimizing pharmacological properties.

Evaluation of Different Linker Types (e.g., Sulfonyl, Carboxamide)

The nature of the functional group at the N-4 position significantly influences biological outcomes. Comparative studies of different linker types, such as sulfonyl (-SO₂-) and carboxamide (-CO-), have demonstrated their distinct contributions to activity.

In one study comparing 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives for antidiabetic activity, the sulfonamide derivatives showed more significant activity. researchgate.net Specifically, a derivative with a trifluoroethyl sulfonyl moiety displayed the most enhanced antidiabetic effect, highlighting the importance of the sulfonyl group in this context. researchgate.net Conversely, N-benzoyl (carboxamide) derivatives have been investigated for their potential as anticancer agents, demonstrating that this linker type can also confer potent biological activity. mdpi.com The choice of linker is therefore context-dependent and must be tailored to the specific therapeutic target.

Impact of Linker Length and Flexibility on Target Potency

The length and conformational flexibility of the linker connecting the piperazine core to other pharmacophoric elements are critical parameters in drug design. nih.gov An ideal linker should position the binding fragments in their optimal geometries without incurring a significant entropic penalty, which arises from the "freezing" of rotatable bonds upon binding. nih.govnih.gov

Excessive linker flexibility can be detrimental to binding affinity. nih.gov Research on opioid receptor ligands has shown that modifying the length and flexibility of a side chain on the piperazine ring can significantly improve binding affinity. ijrrjournal.com Systematically exploring the energetic and structural effects of linkers has revealed that both strain and flexibility can substantially impact affinity, underscoring the importance of linker optimization in the development of potent inhibitors. nih.gov

Bioisosteric Replacements and Their Pharmacological Implications

Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's activity, selectivity, metabolic stability, or pharmacokinetic profile. drugdesign.orgresearchgate.net This strategy is widely used in drug design to fine-tune molecular properties.

For this compound analogues, several bioisosteric replacements can be envisioned with significant pharmacological implications:

Amide/Ester Bioisosteres: The carbonyl group of the benzoyl moiety is a key interaction point. It could be replaced by bioisosteres such as an oxadiazole or a triazole. drugdesign.orgdrughunter.com Such a replacement could enhance metabolic stability by removing a potential site of hydrolysis while maintaining the necessary hydrogen bonding characteristics. drughunter.com

Phenyl Ring Bioisosteres: The phenyl rings of the benzhydryl or benzoyl groups could be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com This can alter the electronic distribution, solubility, and metabolic profile of the molecule, potentially leading to improved potency or reduced off-target effects.

Carboxylic Acid Bioisosteres: In analogues where a carboxylic acid is present, replacing it with a tetrazole ring is a classic bioisosteric strategy. This has been shown to increase potency and improve oral bioavailability in other drug classes, such as the angiotensin II receptor antagonist losartan. drughunter.com

By strategically applying bioisosteric replacements, medicinal chemists can navigate challenges related to potency, pharmacokinetics, and toxicity in the development of novel drugs based on the this compound scaffold.

Mechanistic Insights into the Biological Activity of 1 Benzhydryl 4 Benzoylpiperazine and Derivatives

Receptor Binding and Modulation Studies

The core of understanding the pharmacological effects of 1-Benzhydryl-4-benzoylpiperazine lies in its interactions with specific CNS receptors. The benzhydryl and benzoyl moieties, attached to the piperazine (B1678402) ring, play crucial roles in determining the affinity and selectivity of these compounds for their molecular targets. eurekaselect.com

Derivatives of 1-benzhydrylpiperazine (B193184) have been investigated for their binding affinity to a range of CNS receptors. The versatile structure of piperazine allows for the development of bioactive molecules that can be tailored to interact with specific receptors. eurekaselect.com The presence of the benzhydryl group, in particular, has been noted in ligands with affinity for various receptors, including adrenergic and sigma receptors. nih.govnih.gov Studies on related arylpiperazine compounds have shown that this class of molecules can exhibit affinity for serotonin (B10506), dopamine (B1211576), and adrenergic receptors, highlighting the potential for this compound derivatives to interact with multiple signaling pathways in the brain. mdpi.comresearchgate.net The presence of two opposing nitrogen atoms in the piperazine ring contributes to properties like improved water solubility and the potential for enhanced target affinity and specificity. eurekaselect.com

The piperazine scaffold has been effectively utilized as a template in the de novo design of non-peptide agonists for the delta-opioid receptor (DOR). nih.gov The goal of peptidomimetic design is to create small organic molecules that mimic the key pharmacophore elements of endogenous peptide ligands, thereby achieving improved bioavailability and metabolic stability. mdpi.com In the context of DOR agonists, the design often incorporates a tyramine (B21549) moiety and a second aromatic group to replicate the interactions of endogenous enkephalins. nih.gov

Research has led to the synthesis of potent and selective non-peptide DOR agonists using a piperazine template to present crucial pharmacophore groups like phenol (B47542) and phenyl rings. nih.gov For instance, the compound SL-3111, a benzhydrylpiperazine derivative, demonstrated a high binding affinity for the DOR with an IC50 value of 4.1 nM for its more active (-)-isomer and over 2000-fold selectivity over the mu-opioid receptor. nih.gov This highlights the potential for derivatives of this compound to act as DOR agonists. The design of these molecules often aims to mimic the hydrophobic character of specific amino acid residues in opioid peptides, which is critical for high affinity and selectivity. nih.gov

Derivatives of 1,4-disubstituted piperazine have been shown to possess significant affinity for alpha-adrenoceptors, often acting as antagonists. nih.gov Alpha-blockers inhibit the contraction of smooth muscle by blocking type 1 alpha-adrenergic receptors. nih.gov Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the piperazine ring is a key determinant of affinity and selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D). mdpi.com

For example, certain phenylpiperazine derivatives exhibit high affinity for α1-adrenoceptors, with some compounds acting as antagonists. mdpi.com The arylpiperazine moiety is a common chemical scaffold in ligands for many G protein-coupled receptors, including adrenergic receptors. mdpi.com The antagonistic action at these receptors can lead to vasodilation and a reduction in blood pressure. wikipedia.org The structural features of this compound suggest a potential interaction with these receptors, a property shared by many arylpiperazine derivatives. mdpi.com

The interaction of piperazine-containing compounds with GABA-A receptors is an area of interest, given that these receptors are the primary mediators of fast synaptic inhibition in the CNS. nih.gov GABA-A receptors are modulated by a wide array of molecules, including benzodiazepines, which bind to a site distinct from the GABA binding site and allosterically modulate the receptor's function. nih.govnih.gov This modulation typically enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. mdpi.com

While direct evidence for this compound binding to GABA-A receptors is not extensively documented, the structural similarities to other CNS-active compounds suggest a potential for interaction. The binding of ligands to the benzodiazepine (B76468) site on the GABA-A receptor is known to increase the affinity of GABA for its own binding site. nih.gov Some piperazine derivatives have been investigated for their effects on GABA-A receptors, suggesting that this receptor system is a plausible target for compounds with a piperazine core. nih.gov

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value indicates a higher binding affinity. Radioligand binding assays are commonly used to determine these values for novel compounds.

For derivatives of benzhydrylpiperazine, binding affinities have been determined for various receptors. For example, the non-peptide delta-opioid receptor agonist SL-3111, which has a benzhydrylpiperazine structure, exhibits a Ki value of 4.1 nM for the delta-opioid receptor. nih.gov In the realm of alpha-adrenoceptors, certain 1,4-disubstituted piperazine derivatives have shown high affinity, with Ki values in the low nanomolar range. mdpi.com

Table 1: Binding Affinities (Ki/IC50 in nM) of Selected Benzhydrylpiperazine Derivatives

| Compound | Receptor | Binding Affinity (nM) |

|---|---|---|

| (-)-SL-3111 | Delta-Opioid | 4.1 (IC50) nih.gov |

| Racemic SL-3111 | Delta-Opioid | 8 (IC50) nih.gov |

| Compound 12 | α1A-Adrenergic | 11.9 (Ki) mdpi.com |

| Compound 14 | α1A-Adrenergic | 11.9 (Ki) mdpi.com |

| Compound 12 | 5-HT1A | High Affinity mdpi.com |

This table presents a selection of binding affinity data for benzhydrylpiperazine derivatives to illustrate the potential interactions of this chemical class with various CNS receptors.

Upon binding to a receptor, a ligand can act as an agonist, initiating a cellular response, or as an antagonist, blocking the action of an agonist. The process by which this initial binding event is converted into a series of intracellular biochemical events is known as signal transduction. mhmedical.commhmedical.com

For G protein-coupled receptors (GPCRs), such as opioid and adrenergic receptors, agonist binding induces a conformational change in the receptor. nih.govnih.gov This change facilitates the activation of an associated G protein, which then dissociates into its subunits (Gα and Gβγ). nih.gov These subunits, in turn, modulate the activity of downstream effector proteins, such as adenylyl cyclase, leading to changes in the concentration of second messengers like cyclic AMP (cAMP). nih.gov This cascade of events ultimately results in a physiological response.

In the case of ligand-gated ion channels like the GABA-A receptor, the binding of an agonist directly opens an ion channel that is an integral part of the receptor protein. mhmedical.com For GABA-A receptors, this leads to an influx of chloride ions, causing hyperpolarization of the neuron and inhibiting its firing. mdpi.com Allosteric modulators, such as benzodiazepines, can enhance this effect without directly opening the channel themselves. nih.gov The specific signal transduction pathways activated by this compound and its derivatives would depend on which receptors they bind to and whether they act as agonists or antagonists at those sites.

The biological activities of this compound and its related derivatives are frequently attributed to their ability to interact with and inhibit various enzymes, as well as interfere with essential processes in microbial cells. The specific mechanisms underlying these effects are a subject of ongoing research, with studies focusing on enzyme kinetics, structural interactions, and antimicrobial action.

Inhibition of Specific Enzymes (e.g., α-Amylase, ACE, HDAC)

Derivatives of the 1-benzhydrylpiperazine scaffold have been identified as potent inhibitors of several key enzymes implicated in different pathological conditions.

Histone Deacetylase (HDAC) Inhibition: The 1-benzhydrylpiperazine moiety serves as a crucial surface recognition group in the design of potent HDAC inhibitors. nih.govnih.govchemrxiv.org Research has led to the development of derivatives with nanomolar inhibitory concentrations (IC₅₀) against various HDAC isoforms. nih.govnih.gov For instance, by modifying the linker between the 1-benzhydrylpiperazine cap group and a hydroxamic acid zinc-binding group, researchers have created compounds with high selectivity for HDAC6. nih.govchemrxiv.org One such derivative, a phenyl-hydroxamic acid compound, demonstrated the most potent HDAC6 inhibition with an IC₅₀ value of 0.031 µM. nih.gov Other derivatives with alkyl-hydroxamic acid linkers also showed nanomolar inhibition of HDAC6. chemrxiv.org The strategic design of these molecules has produced both highly selective HDAC6 inhibitors and pan-HDAC inhibitors, which act on multiple HDAC isoforms. nih.govchemrxiv.org

Table 1: In Vitro Inhibitory Activity of 1-Benzhydrylpiperazine Derivatives against HDAC Isoforms This table is interactive. You can sort and filter the data.

| Compound ID | Linker/Structure Variation | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HDAC8 IC₅₀ (µM) | Selectivity Profile | Reference |

|---|---|---|---|---|---|---|---|

| 6b | n=5 alkyl-hydroxamic acid | >10 | >10 | 0.186 | >10 | Selective HDAC6 | chemrxiv.org |

| 7b | n=6 alkyl-hydroxamic acid | 0.231 | 0.284 | 0.119 | 0.385 | Pan-HDAC | nih.gov |

| 8b | n=7 alkyl-hydroxamic acid | 0.091 | 0.103 | 0.052 | 0.169 | Pan-HDAC | nih.gov |

| 9b | phenyl-hydroxamic acid | 1.47 | 3.47 | 0.031 | 0.71 | Selective HDAC6 | nih.gov |

α-Amylase Inhibition: Certain 1-benzhydryl-sulfonyl-piperazine hybrids have shown excellent inhibitory potential against α-amylase. researchgate.net α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type II diabetes. researchgate.net One derivative, compound 5k (1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl) piperazine), was found to be a particularly potent inhibitor with an IC₅₀ value of 4.51 µM, which was seven times more active than the standard, acarbose. researchgate.netresearchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibition: Derivatives of 1-benzhydrylpiperazine have also been evaluated for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. researchgate.net In a study of 1,4-disubstituted piperazine derivatives, one compound (12h ) exhibited moderate ACE inhibitory activity. researchgate.net This demonstrates the potential of the scaffold for developing novel antihypertensive agents. researchgate.net

Characterization of Inhibition Type (Competitive, Non-competitive, Uncompetitive, Mixed-type)

Understanding the type of enzyme inhibition is critical for elucidating the mechanism of action. Kinetic studies have been performed on several 1-benzhydrylpiperazine derivatives.

Competitive Inhibition: A derivative of 1-benzhydryl-sulfonyl-piperazine (5k ) was identified as a competitive inhibitor of α-glucosidase, a related enzyme in carbohydrate metabolism. researchgate.netresearchgate.net Similarly, a study on benzhydrylpiperazine-based derivatives targeting the COX-2 enzyme found that the most potent compound acted as a competitive inhibitor, as determined by Lineweaver-Burk and Dixon plots. nih.gov This mode of inhibition, where the inhibitor vies with the substrate for the enzyme's active site, is common for molecules that are structurally similar to the natural substrate. nih.gov